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Introduction to Flavonoids and Rhamnazin
Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known

for their various health benefits, including antioxidant and anti-inflammatory properties.[1]

Rhamnazin, a specific O-methylated flavonol, is a derivative of quercetin and has been

identified in various plant species.[2] It is recognized for its potential as an antineoplastic and

anti-inflammatory agent.[2][3][4] The efficient extraction of these valuable compounds from

plant matrices is a critical first step for research and drug development. This document outlines

modern extraction techniques that offer significant advantages over traditional methods, such

as reduced solvent consumption, shorter extraction times, and higher yields.[1][5][6]

Overview of Modern Extraction Techniques
Conventional extraction methods like maceration and Soxhlet extraction are often time-

consuming and require large quantities of organic solvents.[5] Modern techniques provide

"green" and efficient alternatives.[1][7]

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves

to induce acoustic cavitation in the solvent. The formation and collapse of these bubbles

disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction
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process.[1][5] UAE is known for its simplicity, low cost, and efficiency at lower temperatures,

which helps in preserving thermolabile compounds.[5][8]

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent

and the moisture within the plant material.[9] This rapid, localized heating creates pressure

within the plant cells, leading to their rupture and the release of bioactive compounds into the

solvent.[9][10] MAE significantly reduces extraction time and solvent volume.[11][12]

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon

dioxide (CO₂), as the extraction solvent.[13][14] In its supercritical state (above its critical

temperature and pressure), CO₂ exhibits properties of both a liquid and a gas, allowing for

efficient penetration into the plant matrix and dissolution of target compounds.[13] The

solvent power of supercritical CO₂ can be fine-tuned by altering pressure and temperature.

[15][16] Adding a polar co-solvent like ethanol can enhance the extraction of more polar

flavonoids.[15] This method is advantageous as CO₂ is non-toxic, non-flammable, and easily

removed from the extract.[14]

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE),

PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (50-300

psi).[17][18] The high pressure keeps the solvent in its liquid state above its boiling point,

which increases its solubility, improves diffusion rates, and enhances penetration into the

sample matrix.[5][19] This results in a rapid and efficient extraction process with reduced

solvent consumption compared to traditional methods.[20]

Quantitative Data Presentation: Comparison of
Modern Extraction Techniques
The following tables summarize quantitative data from various studies on flavonoid extraction,

providing a basis for comparing the efficiency of different modern techniques.

Table 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
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Plant Material
Target
Compound

Optimal
Conditions

Yield/Result Reference

Sparganii

rhizoma
Total Flavonoids

Ethanol: 53.62%,

Time: 29.41 min,

Power: 300 W

Higher yield than

conventional

methods

[21]

Lactuca indica Total Flavonoids

Liquid/Solid

Ratio: 24.76

mL/g, Power:

411.43 W,

Ethanol: 58.86%,

Time: 30 min

48.01 mg/g [22]

Hog Plum Peel Total Flavonoids

Temperature:

60°C, Time: 60

min, Ethanol:

80%

Optimized for

maximum TFC
[8]
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Plant Material
Target
Compound

Optimal
Conditions

Yield/Result Reference

Syzygium

nervosum

2′,4′-Dihydroxy-

6′-methoxy-3′,5′-

dimethylchalcone

Sample/Solvent

Ratio: 1:35 g/mL,

Power: 350 W,

Time: 38 min

1409 ± 24 µg/g [10]

Onion Flavonols

Methanol:

93.8%, pH: 2,

Temp: 50°C,

Sample/Solvent

Ratio: 0.2:17.9

g:mL

Optimized for

maximum

flavonols

[23]

Avicennia marina Total Flavonoids

Power: 500 W,

Time: 10 min,

Solvent/Solid

Ratio: 25:1 mL/g

(Water)

Energy-efficient

maximum yield
[11]

Table 3: Supercritical Fluid Extraction (SFE) of Flavonoids
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Plant Material
Target
Compound

Optimal
Conditions

Yield/Result Reference

Medicago Sativa Total Flavonoids

Temp: 50°C,

Pressure: 200

bar, Co-solvent:

20% Ethanol

Highest flavonoid

content
[15]

Pueraria lobata
Lipophilic

compounds

Temp: 50°C,

Pressure: 300

bar, CO₂ Flow:

3.2 mL/min, Co-

solvent Flow: 2

mL/min

2.5% yield [16]

Spruce Bark Total Phenolics

Temp: 60°C,

Pressure: 100

bar, Co-solvent:

Ethanol

Highest phenolic

content
[14]

Table 4: Pressurized Liquid Extraction (PLE) of Flavonoids
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Plant Material
Target
Compound

Optimal
Conditions

Yield/Result Reference

Spinach Flavonoids

Solvent: 70:30

Ethanol:Water,

Temp: 50-150°C

More effective

than water alone
[24]

Carao Tree

Seeds

Phenolic

Compounds

Optimized using

RSM with

ethanol/water,

temperature, and

time as variables

Effective

recovery of

phytochemicals

[17]

Spinach Total Phenolics

Temperature: <

130°C (water) or

< 150°C

(ethanolic

solvent)

Optimal for

flavonoid

extraction

[24]

Experimental Protocols
General Sample Preparation

Drying: Plant material should be dried to a constant weight, typically in an oven at a

controlled temperature (e.g., 50-60°C), to prevent enzymatic degradation of flavonoids.[17]

Grinding: The dried material is then ground into a fine powder using a mill to increase the

surface area for extraction.[17] The particle size should be controlled, for instance, by

sieving.

Storage: The powdered sample should be stored in a cool, dark, and dry place in an airtight

container until extraction.

Protocol 4.1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the extraction of flavonoids from Sparganii rhizoma.[21]

Sample Weighing: Accurately weigh a specific amount of the powdered plant material (e.g.,

2.0 g).
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Solvent Addition: Place the sample into an extraction vessel (e.g., a capped tube or flask)

and add the extraction solvent (e.g., 53.62% ethanol) at a specified solid-to-liquid ratio.

Ultrasonication: Place the vessel in an ultrasonic device (bath or probe system).

Extraction Parameters: Set the ultrasonic power (e.g., 300 W) and extraction time (e.g.,

29.41 min). Maintain a constant temperature if required.

Separation: After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to

separate the extract from the solid residue.

Collection: Carefully collect the supernatant (the extract).

Analysis: The extract can then be diluted for subsequent analysis, such as quantification by

HPLC.[21]

Protocol 4.2: Microwave-Assisted Extraction (MAE)
This protocol is adapted from the extraction of flavonols from onion.[23]

Sample Weighing: Weigh a precise amount of the homogenized plant sample (e.g., 0.2 g)

into a microwave extraction vessel.

Solvent Addition: Add the optimized extraction solvent (e.g., 17.9 mL of 93.8% methanol in

water at pH 2) to the vessel.

Vessel Sealing: Securely close the vessel to prevent solvent loss during extraction.

Microwave Irradiation: Place the vessel in the microwave reactor.

Extraction Program: Set the extraction parameters: temperature (e.g., 50°C) and time (e.g., 5

minutes). The microwave power will be adjusted by the instrument to maintain the set

temperature.

Cooling: Allow the vessel to cool to room temperature after the extraction program is

complete.

Separation: Centrifuge the extract (e.g., at 1702 x g for 5 minutes) to pellet the solid material.
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Collection: Collect the supernatant for further analysis.

Protocol 4.3: Supercritical Fluid Extraction (SFE)
This protocol is a general procedure based on principles described for flavonoid extraction.[13]

[15]

Sample Loading: Weigh the ground plant material (e.g., 0.5 g) and load it into the extraction

cell.[13]

System Assembly: Place filters at the ends of the cell to prevent clogging and assemble the

cell in the SFE system.

Parameter Setting: Set the desired extraction temperature (e.g., 50°C) and pressure (e.g.,

200 bar) via the system's control unit.

CO₂ and Co-solvent Flow: Start the flow of high-pressure CO₂ through the extraction cell. If a

co-solvent is used (e.g., 20% ethanol), introduce it into the CO₂ stream at the desired ratio.

[15]

Extraction: Run the extraction for a predetermined amount of time, continuously flowing the

supercritical fluid through the sample.

Collection: The extract is collected in a separator where the pressure is reduced, causing the

CO₂ to return to its gaseous state and leave behind the extracted compounds.

Extract Recovery: Recover the collected extract from the separator for analysis.

Protocol 4.4: Pressurized Liquid Extraction (PLE)
This protocol is based on the extraction of flavonoids from spinach.[24]

Sample Loading: Mix the dried plant powder with an inert material like diatomaceous earth

and load it into the extraction cell.

System Setup: Place the cell into the PLE system.
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Solvent and Conditions: Select the extraction solvent (e.g., 70:30 ethanol:water). Set the

extraction temperature (e.g., 130°C) and pressure (e.g., 11 MPa or ~1600 psi).[17]

Extraction Cycle: Start the extraction sequence, which typically involves:

Heating: The cell is heated to the set temperature.

Filling: The cell is filled with the pre-heated solvent.

Static Extraction: The sample is held under pressure and temperature for a set time (e.g.,

5-10 minutes) to allow for diffusion.

Flushing: Fresh solvent is pumped through the cell to flush the extract into a collection vial.

Purging: The cell is purged with an inert gas (e.g., nitrogen) to collect the remaining

extract.

Collection: The extract is collected in a sealed vial.

Analysis: The collected extract is ready for analysis.

Visualization of Workflows and Pathways
Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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